3,5-Di-O-lauryl-D-xylofuranose

Beschreibung

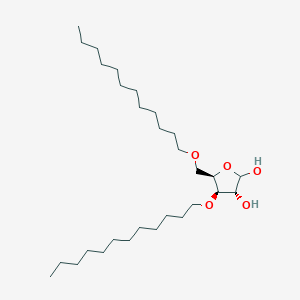

3,5-Di-O-lauryl-D-xylofuranose is a xylose-based fatty acid ester featuring lauric acid moieties at the 3- and 5-hydroxyl positions of the D-xylofuranose ring. Its synthesis is primarily achieved via enzymatic acylation using immobilized lipase N435, which catalyzes transesterification between D-xylose and vinyl laurate. This method yields a mixture of mono- and diesters, with this compound identified as one of the diesters . Key characteristics include:

- Molecular structure: Lauryl groups (C12 acyl chains) at positions 3 and 5 of the furanose ring.

- Physical properties: White solid with a melting point of 77°C, as confirmed by NMR and chromatographic analysis .

- Applications: Potential use in surfactants, emulsifiers, or bioactive molecules due to its amphiphilic nature.

Eigenschaften

Molekularformel |

C29H58O5 |

|---|---|

Molekulargewicht |

486.8 g/mol |

IUPAC-Name |

(3R,4R,5R)-4-dodecoxy-5-(dodecoxymethyl)oxolane-2,3-diol |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-26-28(27(30)29(31)34-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h26-31H,3-25H2,1-2H3/t26-,27-,28+,29?/m1/s1 |

InChI-Schlüssel |

ILYWWHOFKRZFEV-HFVNIMEJSA-N |

Isomerische SMILES |

CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)OCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCOCC1C(C(C(O1)O)O)OCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-lauryl-D-xylofuranose typically involves the esterification of D-xylofuranose with lauryl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Synthetic Pathways and Reaction Conditions

3,5-Di-O-lauryl-D-xylofuranose is primarily synthesized through lipase-catalyzed transesterification of D-xylose with vinyl laurate. Key parameters include:

-

Catalyst : Immobilized lipase (e.g., Novozym 435) at 2% (w/v) loading .

-

Solvent : 2-Methyl-2-butanol (2M2B) with 10% molecular sieves for water activity control .

-

Temperature : 50°C with continuous magnetic stirring (400 rpm) .

Yield Data :

| Reaction Time (h) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|

| 4 | 38.4 | 36.8 |

| 24 | 6.2 | 17.4 |

The reaction exhibits biphasic kinetics, with monoesters (e.g., 5-O-lauryl-D-xylofuranose) forming first, followed by diester production peaking at 24 hours .

NMR Analysis

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR :

Mass Spectrometry

Regioselectivity and Reaction Mechanism

Lipase N435 selectively acylates C-3 and C-5 hydroxyl groups of the D-xylofuranose ring, attributed to steric accessibility and enzyme-substrate interactions . This contrasts with other xylose esters (e.g., 4-O-lauryl-D-xylopyranose), where acylation occurs at the primary hydroxyl .

Key Observations :

Enzyme Recycling and Stability

Novozym 435 retains >80% activity after three reaction cycles (4 h each), confirmed by consistent yields in scaled-up syntheses (100 mL batches) .

Comparative Reactivity with Xylo-Oligosaccharides

| Substrate | Product | Yield (%) |

|---|---|---|

| D-Xylose | This compound | 17.4 |

| Xylobiose (X2) | 4’-O-lauryl-xylobiose | 86.0 |

| Xylotriose (X3) | 4’’-O-lauryl-xylotriose | 34.0 |

Higher oligosaccharides show reduced reactivity due to solubility limitations in 2M2B .

Wissenschaftliche Forschungsanwendungen

3,5-Di-O-lauryl-D-xylofuranose has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in glycosylation studies and as a substrate for enzyme assays.

Industry: Utilized in the production of surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of 3,5-Di-O-lauryl-D-xylofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. This process is crucial for the modification of proteins and lipids, affecting their function and stability. Additionally, its ester groups can undergo hydrolysis, releasing lauryl alcohol, which has surfactant properties .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Enzymatic vs. Chemical Synthesis: Lipase N435 offers regioselectivity for primary hydroxyl groups (e.g., 5-OH in xylofuranose), but yields for xylose derivatives (74.9%) lag behind glucose due to competitive acylation and solubility issues .

- Structure-Property Relationships: Diesters exhibit higher hydrophobicity than monoesters, making them suitable for non-polar applications. Positional isomerism (2,5 vs. 3,5) influences polarity and crystallinity .

- Future Directions: Optimization of reaction conditions (e.g., solvent systems, acyl donors) could enhance xylose acylation efficiency.

Biologische Aktivität

3,5-Di-O-lauryl-D-xylofuranose is a complex biochemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biotechnology. This article delves into its synthesis, structural characteristics, and various biological activities, supported by data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through enzymatic transesterification reactions involving D-xylose. The compound has been characterized using techniques such as NMR and mass spectrometry. For instance, its melting point is reported at 77 °C, and its molecular structure includes multiple lauryl groups attached to the xylofuranose backbone, which enhances its solubility and biological activity .

Table 1: Structural Characteristics of this compound

| Characteristic | Value |

|---|---|

| Molecular Formula | C29H54O7 |

| Melting Point | 77 °C |

| NMR (H) | δ 5.47 (H-1α), 5.28 (H-1β) |

| ESI-HRMS | m/z 537.3767 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it was found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of microbial cell membranes due to its surfactant-like properties .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The IC50 values for scavenging activities were comparable to known antioxidants .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses in immune cells. Specifically, it inhibited the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study tested this compound against a panel of pathogenic bacteria and fungi. Results indicated that the compound reduced microbial viability by over 90% at concentrations above 100 μg/mL.

- Oxidative Stress Mitigation : Another investigation assessed the compound's effects on oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results showed a significant reduction in reactive oxygen species (ROS) levels following treatment with this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Di-O-lauryl-D-xylofuranose?

- Methodological Answer : The compound is typically synthesized via selective esterification of D-xylofuranose derivatives. A standard approach involves protecting hydroxyl groups (e.g., using isopropylidene groups) followed by lauryl group introduction via acylation. For example, tosylation with p-toluenesulfonyl chloride in dichloromethane (CH₂Cl₂) at 0°C, catalyzed by DMAP, can activate specific hydroxyl sites for substitution . Purification is achieved via silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 ratio). Yield optimization often requires iterative adjustment of reaction time, temperature, and stoichiometric ratios of lauroyl chloride to the precursor .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regioselective substitution and lauryl group attachment. Key NMR signals include:

- ¹H NMR : Distinct methylene (-CH₂-) and terminal methyl (-CH₃) protons from lauryl chains (δ ~1.2–1.6 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) at ~170–175 ppm and isopropylidene carbons at ~25–30 ppm.

Additional methods include High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation and melting point analysis to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Pre-purge storage containers with dry gas to minimize moisture exposure. For long-term stability (>6 months), lyophilization and storage in desiccators with silica gel are recommended .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodological Answer : Low yields often stem from incomplete esterification or side reactions. Strategies include:

- Catalyst Optimization : Replace DMAP with stronger acyl-transfer catalysts (e.g., 4-pyrrolidinopyridine) to enhance reaction efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve lauroyl chloride solubility.

- Kinetic Monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and terminate before side-product formation .

Q. What analytical approaches resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Conduct:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or degradation events.

- Thermogravimetric Analysis (TGA) : Rule out solvent or moisture retention affecting melting behavior.

- Recrystallization Studies : Compare melting points after recrystallizing from solvents of varying polarity (e.g., hexane vs. ethanol) .

Q. How can this compound be utilized in drug delivery systems?

- Methodological Answer : The lauryl chains confer amphiphilic properties, making the compound suitable for micelle or liposome formulations. Experimental design should include:

- Critical Micelle Concentration (CMC) Determination : Use fluorescence spectroscopy with pyrene as a probe.

- Encapsulation Efficiency Studies : Employ HPLC to quantify drug loading in lipid-based carriers.

- In Vitro Release Profiling : Simulate physiological conditions (pH 7.4 buffer, 37°C) with periodic sampling for UV-Vis analysis .

Q. What strategies mitigate spectral overlap in NMR analysis of this compound derivatives?

- Methodological Answer : For complex spectra:

- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H-¹³C signals and resolve overlapping peaks.

- Solvent Systems : Switch to deuterated benzene (C₆D₆) instead of CDCl₃ to shift proton signals.

- Dynamic NMR : Elevate temperature to reduce signal splitting caused by conformational exchange .

Data Interpretation and Contradiction Analysis

Q. How should researchers validate unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Isolate byproducts via preparative HPLC and characterize using:

- Mass Spectrometry : Compare experimental vs. theoretical m/z values.

- X-ray Crystallography : Confirm molecular structure if crystals are obtainable.

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace hydroxyl group reactivity pathways .

Q. What experimental designs are recommended for comparative studies of this compound analogs?

- Methodological Answer : Implement a Design of Experiments (DoE) approach:

- Variables : Vary lauryl chain length (C10 vs. C12 vs. C14) and protection/deprotection steps.

- Response Surface Methodology (RSM) : Optimize reaction conditions (time, temperature, catalyst load) for maximum yield.

- Statistical Validation : Use ANOVA to identify significant factors and interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.